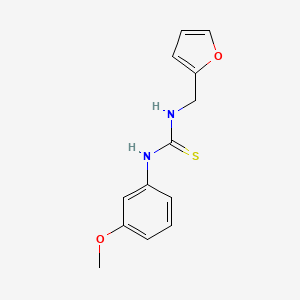![molecular formula C18H21NO3 B4973340 N-[1-(3,4-dimethoxyphenyl)ethyl]-3-methylbenzamide](/img/structure/B4973340.png)
N-[1-(3,4-dimethoxyphenyl)ethyl]-3-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(3,4-dimethoxyphenyl)ethyl]-3-methylbenzamide, also known as URB597, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic benefits. URB597 is a selective inhibitor of the fatty acid amide hydrolase (FAAH) enzyme, which is responsible for the breakdown of the endocannabinoid anandamide. Inhibition of FAAH leads to increased levels of anandamide, which has been shown to have a variety of physiological effects.
Mecanismo De Acción
N-[1-(3,4-dimethoxyphenyl)ethyl]-3-methylbenzamide works by inhibiting the FAAH enzyme, which is responsible for the breakdown of anandamide. Anandamide is an endocannabinoid that acts as a neurotransmitter and has been shown to have a variety of physiological effects, including pain relief, mood regulation, and appetite control. By inhibiting FAAH, N-[1-(3,4-dimethoxyphenyl)ethyl]-3-methylbenzamide increases the levels of anandamide in the body, leading to these physiological effects.
Biochemical and Physiological Effects:
N-[1-(3,4-dimethoxyphenyl)ethyl]-3-methylbenzamide has been shown to have a variety of biochemical and physiological effects. In preclinical studies, N-[1-(3,4-dimethoxyphenyl)ethyl]-3-methylbenzamide has been shown to increase levels of anandamide in the brain and peripheral tissues, leading to analgesic, anxiolytic, and antidepressant effects. N-[1-(3,4-dimethoxyphenyl)ethyl]-3-methylbenzamide has also been shown to have anti-inflammatory effects and may be useful in the treatment of inflammatory conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-[1-(3,4-dimethoxyphenyl)ethyl]-3-methylbenzamide is that it is a selective inhibitor of FAAH, meaning that it does not affect other enzymes or neurotransmitters in the body. This makes it a useful tool for studying the effects of anandamide specifically. However, one limitation of N-[1-(3,4-dimethoxyphenyl)ethyl]-3-methylbenzamide is that its effects are relatively short-lived, with a half-life of only a few hours. This can make it difficult to study the long-term effects of N-[1-(3,4-dimethoxyphenyl)ethyl]-3-methylbenzamide.
Direcciones Futuras
There are several future directions for research on N-[1-(3,4-dimethoxyphenyl)ethyl]-3-methylbenzamide. One area of interest is the potential therapeutic benefits of N-[1-(3,4-dimethoxyphenyl)ethyl]-3-methylbenzamide in the treatment of anxiety, depression, and pain. Another area of interest is the development of more potent and longer-lasting FAAH inhibitors. Additionally, there is ongoing research into the role of anandamide in the body and its potential therapeutic applications.
Métodos De Síntesis
The synthesis of N-[1-(3,4-dimethoxyphenyl)ethyl]-3-methylbenzamide involves several steps, including the reaction of 3-methylbenzoyl chloride with 1-(3,4-dimethoxyphenyl)ethylamine to form the intermediate N-[1-(3,4-dimethoxyphenyl)ethyl]-3-methylbenzamide. This intermediate is then reacted with a boronic acid derivative to form the final product, N-[1-(3,4-dimethoxyphenyl)ethyl]-3-methylbenzamide.
Aplicaciones Científicas De Investigación
N-[1-(3,4-dimethoxyphenyl)ethyl]-3-methylbenzamide has been extensively studied for its potential therapeutic benefits in a variety of conditions, including anxiety, depression, and pain. In preclinical studies, N-[1-(3,4-dimethoxyphenyl)ethyl]-3-methylbenzamide has been shown to have anxiolytic and antidepressant effects, as well as analgesic properties.
Propiedades
IUPAC Name |
N-[1-(3,4-dimethoxyphenyl)ethyl]-3-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3/c1-12-6-5-7-15(10-12)18(20)19-13(2)14-8-9-16(21-3)17(11-14)22-4/h5-11,13H,1-4H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJMMRDNYYIYGIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC(C)C2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(3,4-dimethoxyphenyl)ethyl]-3-methylbenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[3-(benzyloxy)-4-methoxybenzyl]-4-(2,3,4-trimethoxybenzyl)piperazine oxalate](/img/structure/B4973266.png)
![5-{3-[3-(2,4-dimethylphenoxy)propoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4973267.png)
![N-(4-bromophenyl)-2-{[N-(2-hydroxyethyl)glycyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B4973273.png)
![5-fluoro-2-methoxy-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B4973283.png)
![methyl [3-(4-nitrophenyl)-1-adamantyl]acetate](/img/structure/B4973290.png)
![2-{[2-(3-amino-5-methyl-1H-pyrazol-1-yl)-2-oxoethyl]thio}-3-cyclopentyl-4(3H)-quinazolinone](/img/structure/B4973295.png)
![(2-allyl-4-{[1-(4-ethoxyphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-6-methoxyphenoxy)acetic acid](/img/structure/B4973302.png)
![2-{[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]thio}-N,N-dibutylacetamide](/img/structure/B4973309.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-chloro-5-iodobenzamide](/img/structure/B4973312.png)
![4-{[(4-methylphenyl)thio]methyl}-N-propylbenzamide](/img/structure/B4973319.png)

![5-{3-methoxy-4-[3-(4-methoxyphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4973354.png)
![2,4-dichloro-N-[4-({[(1-phenylcyclopropyl)methyl]amino}carbonyl)phenyl]benzamide](/img/structure/B4973357.png)
![N-[(4-chlorophenyl)(phenyl)methyl]-4-methyl-4-(5-methyl-2-furyl)-2-pentanamine](/img/structure/B4973362.png)